Cyanoacetylurea (CAS: 1448-98-2): A Comprehensive Technical Guide
Cyanoacetylurea (CAS: 1448-98-2): A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyanoacetylurea, with the CAS registry number 1448-98-2, is a versatile organic compound featuring both a cyano and a urea functional group.[1] This unique structure makes it a valuable intermediate in organic synthesis, particularly in the preparation of a variety of heterocyclic compounds. It serves as a crucial building block for uracil derivatives, some of which exhibit significant biological activities and are investigated in medicinal chemistry.[2] This technical guide provides an in-depth overview of the core properties of cyanoacetylurea, including its physicochemical characteristics, spectral data, safety information, and detailed experimental protocols for its synthesis.
Physicochemical Properties
Cyanoacetylurea is typically a white to off-white or light yellow crystalline solid.[1] It is soluble in polar organic solvents such as DMSO.[3] A comprehensive summary of its physical and chemical properties is presented in the tables below.
Table 1: General and Physical Properties of Cyanoacetylurea
| Property | Value | Source |
| Molecular Formula | C₄H₅N₃O₂ | [1][4][5][6] |
| Molecular Weight | 127.10 g/mol | [1][4][5][6] |
| Appearance | White to light yellow powder/crystal | [1] |
| Melting Point | 215 °C (decomposition) | [3] |
| Density | 1.342 ± 0.06 g/cm³ (Predicted) | [3] |
| pKa | 4.51 ± 0.10 (Predicted) | [3] |
| Storage Temperature | Room Temperature, sealed in dry conditions | [3][7] |
Table 2: Calculated Physicochemical Properties of Cyanoacetylurea
| Property | Value | Unit | Source |
| Normal Boiling Point (Tboil) | 623.44 | K | [8] |
| Enthalpy of Fusion (ΔfusH°) | 21.12 | kJ/mol | [8] |
| Enthalpy of Vaporization (ΔvapH°) | 65.54 | kJ/mol | [8] |
| LogP (Octanol/Water Partition Coefficient) | -0.905 | [8] | |
| Water Solubility (log10WS) | -0.52 | mol/L | [8] |
| Critical Temperature (Tc) | 847.02 | K | [8] |
| Critical Pressure (Pc) | 4883.38 | kPa | [8] |
| Critical Volume (Vc) | 0.361 | m³/kmol | [8] |
| McGowan's Characteristic Volume (McVol) | 91.700 | ml/mol | [8] |
Spectral Data and Analysis
The structural features of cyanoacetylurea can be elucidated through various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (DMSO-d₆): The proton NMR spectrum of cyanoacetylurea in DMSO-d₆ is expected to show three distinct signals corresponding to the different proton environments. The methylene protons (CH₂) adjacent to the cyano and carbonyl groups would appear as a singlet. The two amine protons (NH₂) of the urea moiety would also likely appear as a broad singlet, and the amide proton (NH) would be a separate singlet.
¹³C NMR (DMSO-d₆): The carbon-13 NMR spectrum is expected to show four signals corresponding to the four unique carbon atoms: the nitrile carbon (C≡N), the methylene carbon (CH₂), and the two carbonyl carbons (C=O) of the urea and acetyl groups.
Infrared (IR) Spectroscopy
The IR spectrum of cyanoacetylurea provides key information about its functional groups. The spectrum available from the NIST WebBook shows characteristic absorption bands. Major peaks are anticipated for the N-H stretching of the urea and amide groups, the C=O stretching of both carbonyl groups, and the C≡N stretching of the nitrile group.
Mass Spectrometry (MS)
The electron ionization mass spectrum of cyanoacetylurea from the NIST WebBook shows a molecular ion peak corresponding to its molecular weight. The fragmentation pattern can provide further structural confirmation.
Table 3: Summary of Spectral Data for Cyanoacetylurea
| Technique | Data Source | Key Features |
| ¹H NMR | ChemicalBook | Signals for CH₂, NH₂, and NH protons. |
| ¹³C NMR | Guidechem | Signals for C≡N, CH₂, and two C=O carbons.[4] |
| IR | NIST WebBook | Characteristic absorptions for N-H, C=O, and C≡N groups.[9] |
| Mass Spec | NIST WebBook | Molecular ion peak and characteristic fragmentation pattern.[10] |
Safety and Handling
Cyanoacetylurea is classified as toxic if swallowed and causes skin and serious eye irritation.[6]
Table 4: GHS Hazard Information for Cyanoacetylurea
| Hazard Class | Hazard Statement |
| Acute toxicity, Oral (Category 3) | H301: Toxic if swallowed |
| Skin irritation (Category 2) | H315: Causes skin irritation |
| Eye irritation (Category 2) | H319: Causes serious eye irritation |
Precautionary Statements:
-
P264: Wash skin thoroughly after handling.[6]
-
P270: Do not eat, drink or smoke when using this product.[6]
-
P280: Wear protective gloves/ eye protection/ face protection.[6]
-
P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.[6]
-
P302 + P352: IF ON SKIN: Wash with plenty of soap and water.
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6]
Experimental Protocols
Synthesis of Cyanoacetylurea
A common method for the synthesis of cyanoacetylurea involves the reaction of cyanoacetic acid with urea in the presence of a dehydrating agent, such as acetic anhydride.[2] An alternative approach starts from an alkali salt of cyanoacetate.
Materials:
-
Cyanoacetic acid or Sodium cyanoacetate
-
Urea
-
Acetic anhydride
-
A suitable solvent (e.g., glacial acetic acid)
Procedure (based on reaction of cyanoacetic acid and urea):
-
In a reaction vessel, dissolve cyanoacetic acid in a suitable solvent like glacial acetic acid.
-
Add urea to the solution.
-
Slowly add acetic anhydride to the mixture while stirring. Acetic anhydride acts as a dehydrating agent to drive the condensation reaction.
-
The reaction mixture is typically heated to facilitate the reaction. The temperature and reaction time will vary depending on the specific protocol.
-
After the reaction is complete, the mixture is cooled, and the product, cyanoacetylurea, may precipitate out of the solution.
-
The solid product is collected by filtration, washed with a suitable solvent to remove impurities, and then dried.
Procedure (based on alkali cyanoacetate):
-
A mixture of an alkali cyanoacetate (e.g., sodium cyanoacetate) and urea is prepared under substantially anhydrous conditions.
-
Acetic anhydride is added to the mixture.
-
Optionally, a mineral acid can be added to convert a portion of the cyanoacetate to cyanoacetic acid in situ.
-
The reaction proceeds to form cyanoacetylurea.
-
Workup and purification steps are similar to the method described above.
Visualizations
Experimental Workflow for the Synthesis of Cyanoacetylurea
Caption: Workflow for the synthesis of Cyanoacetylurea.
Role of Cyanoacetylurea as a Precursor in Heterocyclic Synthesis
Caption: Role of Cyanoacetylurea in synthesis.
Applications in Research and Development
Cyanoacetylurea is a key starting material for the synthesis of a variety of heterocyclic compounds.[2] It is particularly important as an intermediate in the production of 6-aminouracils, which are known to possess a range of biological activities, including anticancer, antiviral, and antihypertensive properties.[2] Its reactivity also allows for its use in the synthesis of various pyrimidine derivatives.[4] The ability to readily prepare cyanoacetylurea from inexpensive starting materials makes it an economically attractive building block in both academic research and industrial applications.[2]
References
- 1. Cyanoacetylurea(1448-98-2) 1H NMR spectrum [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. US2553022A - Preparation of cyanoacetyl ureas - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. scbt.com [scbt.com]
- 7. CAS 1448-98-2: Cyanoacetylurea | CymitQuimica [cymitquimica.com]
- 8. CN111153834A - Preparation method of 1, 3-dimethyl cyanoacetylurea - Google Patents [patents.google.com]
- 9. Cyanoacetylurea [webbook.nist.gov]
- 10. Cyanoacetylurea [webbook.nist.gov]
